molecular formula C12H12O3 B1330655 Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 7442-52-6

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No. B1330655
CAS RN: 7442-52-6
M. Wt: 204.22 g/mol
InChI Key: YDDRYTDEKAPAHE-UHFFFAOYSA-N
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Patent
US08735411B2

Procedure details

A suspension of 60% dispersion of sodium hydride in mineral oil (1.64 g, 41 mmol) in dimethyl carbonate (50 mL) was treated dropwise with alpha-tetralone (4.6 mL, 34 mmol). The mixture was heated at 90° C. for 20 minutes, cooled to ambient temperature, treated with 2 M HCl (40 mL), and extracted with EtOAc (100 mL and 25 mL). The combined EtOAc layers were washed with brine, dried (MgSO4), filtered, concentrated under reduced pressure and chromatographed on silica gel eluting with a gradient of hexane:EtOAc (20:1 and 10:1) to provide the title compound. MS (M+H)+ m/z 205.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]1[CH2:13][C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1.Cl.[C:15](=O)([O:18]C)[O:16][CH3:17]>>[CH3:17][O:16][C:15]([CH:13]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:11]1=[O:12])=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
1.64 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C1
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL and 25 mL)
WASH
Type
WASH
Details
The combined EtOAc layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with a gradient of hexane:EtOAc (20:1 and 10:1)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1C(C2=CC=CC=C2CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.